molecular formula C12H10O3 B8586929 7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione

7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione

Cat. No.: B8586929
M. Wt: 202.21 g/mol
InChI Key: YTCQAHCNOUQXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3,5,7,8-tetrahydrobenzo[f][2]benzofuran-1,6-dione

InChI

InChI=1S/C12H10O3/c13-10-2-1-7-5-11-9(3-8(7)4-10)6-15-12(11)14/h3,5H,1-2,4,6H2

InChI Key

YTCQAHCNOUQXEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(COC3=O)C=C2CC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate (375 mg, 2.0 mmol) was added TFA (10 mL). The mixture was allowed to sit at RT for half an hour. LC at that point indicated complete cleavage of the tert-butyl group. The volatiles were removed under reduced pressure. The residue was pumped under high vacuum for 15 minutes before DCM (20 mL) was added to the flask, followed by addition of oxalyl chloride (0.22 mL, 2.5 mmol) and a drop of DMF. The mixture was stirred at RT for 1 hour, and then cooled to 0° C. with an ice bath. Aluminum chloride (780 mg, 5.9 mmol) was added into the reaction. After stirring the solution for 10 minutes, ethylene was bubbled through the reaction with a needle. TLC showed consumption of all material within 1 hour. The crude reaction was dumped into ice, and extracted with DCM (100 mL×3). The extractions were combined, washed with brine, dried over sodium sulfate, adsorbed onto silica gel, and purified by MPLC. The solvent was removed under reduced pressure to afford 7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione,
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
Quantity
780 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.